小豆皂苷 III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

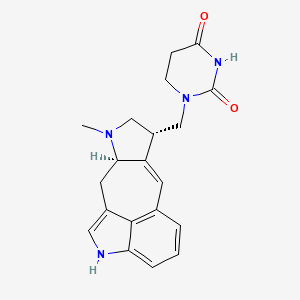

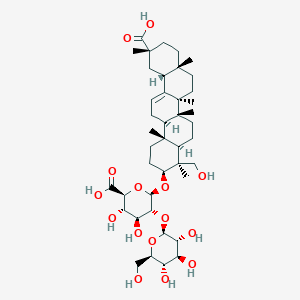

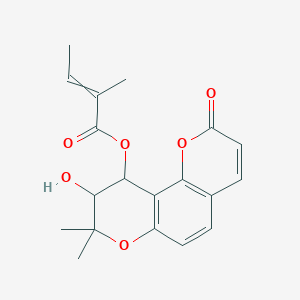

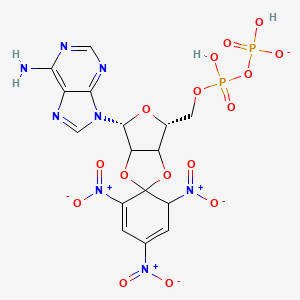

Azukisaponin III is a triterpene saponin with the molecular formula C42H66O15 . It has an average mass of 810.964 Da and a mono-isotopic mass of 810.440186 Da . It is one of the saponins found in adzuki beans .

Synthesis Analysis

Azukisaponin III is naturally synthesized in adzuki beans (Vigna angularis L.) . The process involves high-performance liquid chromatography with diode array detection and electro spray ionization-tandem multi-stage mass spectrometry (HPLC–DAD–ESI–MSn) for qualitative and quantitative analyses .Molecular Structure Analysis

Azukisaponin III has a complex molecular structure with 20 defined stereocentres . It is characterized by a (3β)-24,29-Dihydroxy-29-oxoolean-12-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranosiduronic acid structure .Physical And Chemical Properties Analysis

Azukisaponin III is soluble in water, with a solubility of 0.2487 mg/L at 25 °C . It has a complex molecular structure with a large number of defined stereocentres .科学研究应用

化学成分和分离

小豆皂苷 III 是从赤小豆(Vigna angularis 的种子)中分离出的一种著名化合物。研究人员已经研究了各种小豆皂苷的化学结构,包括this compound。这些研究在了解这些化合物的生化组成和潜在治疗应用方面发挥了至关重要的作用(Kitagawa、Wang、Saito 和 Yoshikawa,1983 年)。

生物活性

This compound 已被确定具有潜在的生物活性。值得注意的是,它已显示出对巨噬细胞中一氧化氮产生的抑制作用,表明其作为抗炎剂的潜力。这一发现为在炎症性疾病和病症的背景下进一步探索this compound 开辟了途径(Jiang、Zeng、David 和 Massiot,2014 年)。

治疗潜力

对小豆皂苷(包括this compound)的研究已经扩展到它们的治疗潜力。研究从包括this compound 在内的不同植物物种中分离出各种皂苷,并评估了它们的作用。这些研究有助于更深入地了解这些化合物的药理特性及其在医学和健康领域的潜在应用(Verotta、Guerrini、El-Sebakhy、Assad、Toaima、Radwan、Luo 和 Pezzuto,2002 年)。

作用机制

While the specific mechanism of action for Azukisaponin III is not fully understood, saponins in general have been associated with several enzymes, proteins, and molecular markers such as peroxisome-proliferator-activated receptor gamma (PPARγ), phosphatidylinositide-3-kinase (PI-3-K), and Na+ K±ATPase . They are known for their sterol affinity, which seems to be responsible for most of the activities they express .

未来方向

Research on Azukisaponin III and other saponins is ongoing, with a focus on understanding their various biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis, structure, and biological activities of Azukisaponin III, as well as its potential applications in medicine and other fields .

属性

CAS 编号 |

82801-38-5 |

|---|---|

分子式 |

C42H66O15 |

分子量 |

811 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H66O15/c1-37-13-14-38(2,36(52)53)17-21(37)20-7-8-24-39(3)11-10-25(40(4,19-44)23(39)9-12-42(24,6)41(20,5)16-15-37)55-35-32(29(48)28(47)31(56-35)33(50)51)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-49H,8-19H2,1-6H3,(H,50,51)(H,52,53)/t21-,22+,23+,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |

InChI 键 |

FXYSHYMHTAACSV-FTHMGGAWSA-N |

手性 SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)C(=O)O |

SMILES |

CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |

规范 SMILES |

CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)(C)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)

![7-[(1R,2R,3R)-2-[(3S)-3-hydroperoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1203317.png)